Aluminum sec-butoxide

Description

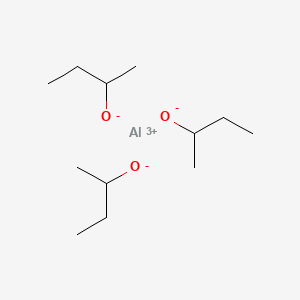

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2269-22-9 |

|---|---|

Molecular Formula |

C4H10AlO |

Molecular Weight |

101.10 g/mol |

IUPAC Name |

aluminum;butan-2-olate |

InChI |

InChI=1S/C4H10O.Al/c1-3-4(2)5;/h4-5H,3H2,1-2H3; |

InChI Key |

UTMJYTVLBRHOTO-UHFFFAOYSA-N |

SMILES |

CCC(C)[O-].CCC(C)[O-].CCC(C)[O-].[Al+3] |

Canonical SMILES |

CCC(C)O.[Al] |

Other CAS No. |

2269-22-9 |

physical_description |

Light yellow liquid; [Aldrich MSDS] Odor like alcohol; Hydrolyzed by water; [Alfa Aesar MSDS] |

Pictograms |

Flammable; Acute Toxic; Irritant |

Related CAS |

78-92-2 (Parent) |

Synonyms |

2-butanol 2-butanol, (+)-isomer 2-butanol, (+-)-isomer 2-butanol, (-)-isomer 2-butanol, aluminum salt 2-butanol, lithium salt, (+-)-isomer 2-butanol, lithium salt, (R)-isomer 2-butanol, lithium salt, (S)-isomer sec-butyl alcohol |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Elusive Structure of Aluminum Sec-Butoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sec-butoxide (B8327801), a key precursor in the synthesis of advanced materials and a reagent in organic chemistry, possesses a deceptively simple nominal formula, Al(O-sec-Bu)₃. However, its true chemical structure is far more complex. This technical guide delves into the experimental determination of the structure of aluminum sec-butoxide, providing an in-depth analysis of the spectroscopic and analytical techniques employed to elucidate its oligomeric nature and the coordination environment of the aluminum centers. For professionals in drug development, understanding the reactivity and structural nuances of metal alkoxides is crucial for the synthesis of complex organic molecules and the development of novel drug delivery systems.

The Oligomeric Nature of Aluminum Alkoxides

Unlike simple monomeric structures, aluminum alkoxides, including this compound, exhibit a strong tendency to form oligomers such as dimers, trimers, and tetramers. This association occurs through the formation of bridging alkoxide groups, which allows the aluminum atoms to expand their coordination sphere beyond the simple trigonal planar geometry. The degree of oligomerization and the coordination number of the aluminum atoms (typically 4, 5, or 6) are influenced by the steric bulk of the alkoxide groups and the surrounding chemical environment, such as the solvent.

Experimental Determination of the Chemical Structure

The definitive elucidation of the chemical structure of this compound relies on a combination of spectroscopic and analytical techniques. While a single-crystal X-ray diffraction structure of the parent this compound remains elusive in publicly available literature, a wealth of information from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry provides a detailed picture of its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ²⁷Al NMR are particularly informative.

A typical experimental protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: A known quantity of high-purity this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) inside an NMR tube under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. Concentrations typically range from 10 to 50 mg/mL.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H).

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment (e.g., using a DEPT or PENDANT pulse sequence) is used to simplify the spectrum and enhance sensitivity. A longer relaxation delay (5-10 seconds) may be necessary due to the longer relaxation times of quaternary carbons.

-

²⁷Al NMR: As a quadrupolar nucleus, ²⁷Al often produces broad signals. A high-field spectrometer is advantageous. A single-pulse experiment with a short pulse width and a fast repetition rate is typically used. The chemical shifts are referenced to an external standard, such as a solution of Al(NO₃)₃ in D₂O.

While a complete set of assigned peaks for pure, isolated this compound is not consistently reported due to its complex oligomeric nature and potential for hydrolysis, data from related studies on its chelated complexes provide valuable insights[1]. The following table summarizes expected chemical shift ranges based on analogous aluminum alkoxides and general principles of NMR spectroscopy.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~3.8 - 4.2 | multiplet | -CH- (methine proton of the sec-butoxy group) |

| ¹H | ~1.4 - 1.7 | multiplet | -CH₂- (methylene protons of the sec-butoxy group) |

| ¹H | ~1.1 - 1.3 | doublet | -CH₃ (methyl protons adjacent to the methine) |

| ¹H | ~0.8 - 1.0 | triplet | -CH₃ (terminal methyl protons of the ethyl group) |

| ¹³C | ~65 - 75 | CH | -CH-O- |

| ¹³C | ~30 - 35 | CH₂ | -CH₂- |

| ¹³C | ~20 - 25 | CH₃ | -CH₃ (adjacent to methine) |

| ¹³C | ~10 - 15 | CH₃ | -CH₃ (terminal) |

| ²⁷Al | ~30 - 70 | broad | Tetra-, penta-, or hexa-coordinate Al |

Note: The exact chemical shifts and multiplicities can vary significantly depending on the specific oligomeric form and the solvent used.

Studies on this compound dissolved in diacetone alcohol have shown the formation of five-coordinated aluminum species from the original four-coordinated ones, indicating a dynamic equilibrium in solution[2]. Research on other aluminum alkoxides using solid-state ²⁷Al NMR has distinguished between tetrahedral and octahedral aluminum environments in oligomeric structures[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational frequencies of chemical bonds and is particularly useful for identifying functional groups. In the context of this compound, it is used to confirm the presence of Al-O and C-O bonds and to monitor for the presence of O-H bonds, which would indicate hydrolysis.

-

Sample Preparation: A thin film of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., hexane) can be analyzed in a liquid cell. All handling must be performed in a dry, inert atmosphere.

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty cell or salt plates is recorded and subtracted from the sample spectrum.

The FT-IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 2850 - 3000 | C-H stretching | Aliphatic C-H bonds in the sec-butoxy groups |

| 1300 - 1470 | C-H bending | Aliphatic C-H bonds in the sec-butoxy groups |

| 1000 - 1150 | C-O stretching | C-O single bond of the alkoxide |

| 500 - 700 | Al-O stretching | Aluminum-oxygen bonds in the Al-O-C linkage |

| ~3400 (if present) | O-H stretching (broad) | Indicates presence of water or sec-butanol (hydrolysis) |

The broadness and complexity of the Al-O stretching region can provide qualitative information about the presence of different types of aluminum-oxygen bonds (terminal vs. bridging) in the oligomeric structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions and is a key technique for determining the molecular weight and degree of oligomerization of this compound.

-

Sample Introduction: Due to its low volatility, this compound is typically introduced into the mass spectrometer using a direct insertion probe.

-

Ionization: Electron ionization (EI) is a common method.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Proposed Chemical Structure and Visualization

Based on the collective experimental evidence, this compound does not exist as a simple monomer. In non-coordinating solvents and in the solid and gas phases, it is proposed to exist predominantly as oligomers, with dimeric and trimeric species being likely. The aluminum centers in these oligomers are typically four- or five-coordinate, achieving this through bridging sec-butoxy ligands.

The following diagrams, generated using the DOT language, illustrate the proposed monomeric unit and a plausible dimeric structure.

Synthesis and Reactivity

A common laboratory synthesis of this compound involves the reaction of aluminum metal with sec-butanol.

References

An In-depth Technical Guide to the Synthesis of Aluminum sec-Butoxide from Aluminum Dross

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum dross, a major waste byproduct of the aluminum smelting and recycling industries, represents both a significant disposal challenge and a valuable secondary resource. This technical guide details a proven methodology for the valorization of aluminum dross through its conversion into high-purity aluminum sec-butoxide (B8327801) (ASB), a versatile alkoxide used extensively as a precursor in the synthesis of advanced materials, as a catalyst, and in various organic reactions. This process involves the mechanical isolation of metallic aluminum from the dross, followed by a direct dissolution reaction with sec-butyl alcohol, and purification via vacuum distillation. The successful implementation of this method not only mitigates industrial waste but also provides an economical route to a high-value chemical product.

Introduction

The Challenge of Aluminum Dross

During the melting of aluminum, the molten metal surface reacts with the atmosphere, forming a complex mixture of metallic aluminum, aluminum oxide, and other impurities known as dross.[1] This byproduct can constitute 1-10% of total aluminum production and is often classified as industrial waste, posing environmental risks if landfilled.[1][2] Dross is broadly categorized as white dross, which has a high metallic aluminum content, and black dross, which contains a lower metal content and higher concentrations of oxides and salts.[1]

Aluminum sec-Butoxide (ASB): A Valuable Alkoxide

This compound (Al[OCH(CH₃)C₂H₅]₃) is a metal alkoxide widely employed in chemical synthesis.[3] Its applications include:

-

Sol-gel precursor for the production of alumina (B75360) thin films and advanced ceramics.

-

Catalyst in various organic reactions.

-

Chelating agent and precursor for metal-organic frameworks (MOFs).

-

Intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4]

The conventional synthesis of ASB relies on high-purity aluminum, making the process costly. Utilizing the metallic aluminum present in dross offers a sustainable and cost-effective alternative.

Aluminum Dross: Composition and Pre-treatment

The direct synthesis of ASB requires the metallic aluminum fraction of the dross. Therefore, an initial pre-treatment step to separate the metal from the oxide matrix is crucial.

Typical Composition of Aluminum Dross

The composition of aluminum dross is highly variable. White dross, being richer in metallic aluminum, is the preferred feedstock for this process.

| Component | Typical Percentage (by weight) | Function in Synthesis |

| Metallic Aluminum (Al) | 15% - 80% | Primary Reactant |

| Aluminum Oxide (Corundum, Al₂O₃) | 10% - 70% | Inert / Impurity |

| Spinel (MgAl₂O₄), Nitrides, Carbides | 5% - 15% | Impurity |

| Salts (NaCl, KCl) and other oxides | < 5% | Impurity |

Table 1: General Composition of Aluminum Dross and the Role of its Components.[1][5]

Pre-treatment Protocol: Mechanical Separation

To concentrate the metallic aluminum, a physical separation process is employed.

Methodology:

-

Crushing & Grinding: The raw dross is first crushed using a jaw crusher and then ground in a ball mill to reduce the particle size and liberate the metallic aluminum from the oxide matrix.

-

Sieving/Screening: The crushed material is then passed through a series of sieves to separate the particles based on size. Studies have shown that larger particle fractions (e.g., > 3.0 mm) often contain a higher yield of recoverable aluminum.[6] For the synthesis reaction, a particle size range of 3–5 mm has been used effectively.[2]

-

Washing & Drying: The selected aluminum-rich fraction is washed with deionized water to remove soluble salts and then dried thoroughly in an oven before use.

Synthesis of this compound from Dross

The core of the process is the direct reaction of the pre-treated metallic aluminum with sec-butyl alcohol.

Reaction Chemistry

The overall reaction is as follows: 2 Al (s) + 6 CH₃CH(OH)CH₂CH₃ (l) → 2 Al(OCH(CH₃)CH₂CH₃)₃ (sol) + 3 H₂ (g)

This reaction is typically catalyzed to proceed at a reasonable rate.

Key Experimental Parameters & Results

Successful synthesis relies on precise control of reaction conditions. Data from studies on ASB synthesis from aluminum dross provide a clear blueprint.[2][5]

| Parameter | Value / Condition | Reference |

| Reactant Ratio | 3 mol sec-butyl alcohol / mol Al | [2][5] |

| Catalyst | Mercuric Iodide (HgI₂) | [2][5] |

| Catalyst Loading | 10⁻³ mol HgI₂ / mol Al | [2][5] |

| Reaction Temperature | 80 - 100 °C (Reflux) | [2] |

| Reaction Time | 24 hours | [5] |

Table 2: Optimized Reaction Conditions for ASB Synthesis from Aluminum Dross.

Following the reaction and purification, high-quality ASB can be obtained.

| Metric | Result | Reference |

| Product Yield | 28% - 65% | [2][5] |

| Product Purity | > 99% | [5] |

Table 3: Achievable Yield and Purity of this compound.

Note: The yield is highly dependent on the metallic aluminum content of the initial dross. A 28% yield was reported to correspond to the total amount of metallic Al present in the dross used in that specific experiment.[5]

Detailed Experimental Protocol

Apparatus:

-

A multi-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, thermometer, and a nitrogen gas inlet/outlet.

-

Heating mantle.

-

Vacuum distillation apparatus.

Procedure:

-

Reactor Setup: Assemble the reaction apparatus and ensure it is dry and purged with an inert gas (e.g., nitrogen) to prevent moisture contamination.

-

Charging Reactants: Charge the flask with the pre-treated aluminum dross (3-5 mm particle size) and sec-butyl alcohol in a 1:3 molar ratio based on the estimated aluminum content of the dross.[2]

-

Catalyst Addition: Add the catalyst, mercuric iodide (HgI₂), at a concentration of 10⁻³ moles per mole of aluminum.[2][5] Other catalysts like I₂, HgCl₂, or FeCl₃ have also been used in similar alkoxide syntheses.[7]

-

Dissolution Reaction: Heat the mixture to reflux (approximately 80-100°C) with continuous stirring. Maintain these conditions for 24 hours.[2][5] The evolution of hydrogen gas will be observed as the reaction proceeds.

-

Separation: After the reaction is complete, cool the mixture to room temperature. The resulting solution will be a dark, viscous liquid containing the crude ASB, dissolved impurities, and solid residues. Separate the liquid from the solid waste via decantation or filtration under an inert atmosphere.

-

Purification: Purify the crude ASB solution by vacuum distillation.[5][8] This step is critical for achieving high purity by separating the volatile ASB from non-volatile impurities. Alkoxides of 99.999% purity can be obtained via this method.[8] The purified ASB is a colorless liquid or solid (melting point ~119°C).[9]

Process Visualization

Overall Synthesis Workflow

The end-to-end process, from industrial waste to a high-purity chemical product, can be visualized as a linear workflow.

Caption: Workflow from raw aluminum dross to purified this compound.

Chemical Reaction Pathway

The core chemical transformation is a direct synthesis reaction.

Caption: The catalyzed reaction of aluminum and sec-butyl alcohol to form ASB.

Characterization of Synthesized ASB

To confirm the identity and purity of the final product, several analytical techniques are employed:

-

Complexometric Titration: A quantitative method to determine the precise aluminum content and thus the purity of the ASB.[5]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify characteristic functional groups and confirm the Al-O-C bond formation.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ²⁷Al-NMR): To elucidate the molecular structure and confirm the identity of the sec-butoxy ligands and the coordination environment of the aluminum atom.[5]

Studies have shown that the crystalline structure of ASB synthesized from dross is identical to that of commercially available ASB.[5]

Conclusion

The synthesis of high-purity this compound from aluminum dross is a technically viable and economically attractive process. By implementing a straightforward pre-treatment stage of mechanical separation followed by a catalyzed direct dissolution reaction, a hazardous industrial waste can be effectively converted into a valuable chemical precursor. The process, culminating in vacuum distillation, yields a product with purity exceeding 99%, suitable for demanding applications in materials science and chemical synthesis. This approach exemplifies a circular economy model, reducing landfill waste while creating a sustainable feedstock for the chemical industry.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. jbth.com.br [jbth.com.br]

- 7. [PDF] Synthesis of aluminum isopropoxide from aluminum dross | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. guidechem.com [guidechem.com]

In-Depth Technical Guide: The Hydrolysis Mechanism of Aluminum Sec-Butoxide in Nonionic Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis of aluminum sec-butoxide (B8327801) in nonionic media. The process is critical in the sol-gel synthesis of alumina (B75360) with controlled properties, a material of significant interest in catalysis, chromatography, and as a carrier for drug delivery systems. This document details the reaction pathways, the role of nonionic surfactants, experimental protocols, and visual representations of the underlying processes.

Core Concepts: Hydrolysis and Condensation of Aluminum Sec-Butoxide

The transformation of this compound, Al(OBuˢ)₃, into aluminum hydroxides and ultimately alumina (Al₂O₃) is a multi-step process involving hydrolysis and condensation reactions. In a simplified view, the process can be described as follows:

-

Hydrolysis: The initial and rapid reaction where the sec-butoxide groups (-OBuˢ) are replaced by hydroxyl groups (-OH) upon interaction with water. This reaction can be represented stepwise: Al(OBuˢ)₃ + H₂O → Al(OH)(OBuˢ)₂ + s-BuOH Al(OH)(OBuˢ)₂ + H₂O → Al(OH)₂(OBuˢ) + s-BuOH Al(OH)₂(OBuˢ) + H₂O → Al(OH)₃ + s-BuOH

-

Condensation: The subsequent reactions where the partially or fully hydrolyzed aluminum species link together to form larger oligomers and eventually a solid network (gel). This occurs through two primary pathways:

-

Oxolation: The reaction between a hydroxyl group and an alkoxide group, eliminating an alcohol molecule to form an Al-O-Al bridge. (OBuˢ)₂(OH)Al-OH + Al(OBuˢ)₃ → (OBuˢ)₂(OH)Al-O-Al(OBuˢ)₂ + s-BuOH

-

Olation: The reaction between two hydroxyl groups, eliminating a water molecule to form an Al-OH-Al bridge. This is often followed by rearrangement to a more stable oxo-bridge. (OBuˢ)₂(OH)Al-OH + HO-Al(OH)(OBuˢ) → (OBuˢ)₂(OH)Al-O-Al(OH)(OBuˢ) + H₂O

-

The overall process is complex, and the structure of the final aluminum hydroxide (B78521) product is highly dependent on the reaction conditions, particularly the water-to-alkoxide molar ratio (h).

Products in a Purely Nonionic Medium (Deionized Water)

In a medium devoid of structure-directing agents or ionic species, the hydrolysis of this compound leads to different crystalline forms of aluminum hydroxide depending on the concentration of water[1][2][3]:

-

Low Water-to-Aluminum Ratios (h < 5): The primary product is pseudoboehmite, a poorly crystalline form of aluminum oxyhydroxide (γ-AlOOH)[1][2][3].

-

High Water-to-Aluminum Ratios (h > 5): With an excess of water, the initially formed pseudoboehmite will transform into the more stable bayerite, a polymorph of aluminum hydroxide (α-Al(OH)₃)[1][2][3].

The Role of Nonionic Surfactants in Modulating Hydrolysis and Structure

The introduction of nonionic surfactants into the hydrolysis medium provides a powerful tool for controlling the morphology and porosity of the resulting alumina, often leading to the formation of mesoporous materials. Nonionic surfactants, such as the triblock copolymer Pluronic P123 (EO₂₀PO₇₀EO₂₀), influence the sol-gel process primarily through a structure-directing mechanism rather than direct chemical catalysis of the hydrolysis step[4][5][6].

The proposed mechanism involves the following key stages:

-

Micelle Formation: In an aqueous or alcoholic solution, the amphiphilic nonionic surfactant molecules self-assemble into micelles above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core and a hydrophilic corona.

-

Interaction with Aluminum Species: The partially hydrolyzed aluminum alkoxide species, which are still somewhat hydrophobic, can interact with the hydrophobic core of the micelles. The more hydrophilic, fully hydrolyzed species will associate with the hydrophilic corona.

-

Templated Condensation: As condensation proceeds, the growing aluminum hydroxide oligomers are organized around the surfactant micelles. This templating effect directs the formation of a porous network.

-

Surfactant Removal: The organic surfactant template is subsequently removed by calcination, leaving behind a porous alumina structure. The size and arrangement of the pores are determined by the size and packing of the original surfactant micelles.

While non-ionic surfactants have a profound effect on the final structure, their influence on the initial hydrolysis kinetics is considered to be minor[4]. They primarily affect the aggregation and growth of the higher molecular weight hydrolytic species[4].

Experimental Protocols

The following are detailed methodologies for the synthesis of aluminum hydroxides and mesoporous alumina from this compound.

Hydrolysis in a Nonionic Medium (without Surfactant)

This protocol is adapted from the work of Serna et al. (1977)[1][2][3].

Materials:

-

Aluminum tri-sec-butoxide (ASB)

-

Benzene (B151609) or anhydrous isopropanol (B130326)

-

Deionized water

-

Nitrogen gas supply

Procedure:

-

Prepare a 15% (w/v) solution of ASB in either benzene or anhydrous isopropanol under a nitrogen atmosphere to prevent premature hydrolysis from atmospheric moisture.

-

In a separate vessel, prepare the desired volume of deionized water to achieve the target water-to-aluminum molar ratio (h).

-

Slowly add the deionized water to the ASB solution while stirring vigorously.

-

Continue stirring for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 25°C).

-

Collect the resulting precipitate by filtration.

-

Wash the product with anhydrous isopropanol or benzene to remove any unreacted precursors and byproducts.

-

Dry the final product at 50°C.

Table 1: Influence of Water-to-Aluminum Molar Ratio on the Final Product

| Water-to-Aluminum Molar Ratio (h) | Primary Product | Reference |

| < 5 | Pseudoboehmite | [1][2][3] |

| > 5 | Bayerite | [1][2][3] |

Synthesis of Mesoporous Alumina using a Nonionic Surfactant Template

This protocol is based on the synthesis of mesoporous alumina using a nonionic surfactant as a structure-directing agent, adapted from the work of the Peidong Yang group (2003) which utilized aluminum tri-tert-butoxide, a closely related precursor[6].

Materials:

-

Aluminum tri-sec-butoxide (ASB)

-

Pluronic P123 (EO₂₀PO₇₀EO₂₀)

-

Absolute ethanol (B145695)

-

Hydrochloric acid (HCl, 37 wt%)

-

Deionized water

Procedure:

-

Solution A: Dissolve 1 g of Pluronic P123 in 12 ml of absolute ethanol with stirring for 15 minutes at 40°C.

-

Solution B: In a separate vessel, prepare a solution of 6 ml of absolute ethanol and a specific amount of 37 wt% HCl and deionized water to achieve the desired molar ratios.

-

Slowly add 2.46 g of aluminum tri-sec-butoxide to Solution B under vigorous stirring.

-

After 15 minutes of stirring, mix Solution A and Solution B and continue to stir at 40°C.

-

Pour the resulting homogeneous sol into a container for aging for three days at 40°C under a nitrogen flow.

-

Calcine the resulting white solid material at 400°C in a flow of oxygen for 4 hours to remove the surfactant template.

Table 2: Molar Ratios for the Synthesis of Ordered Mesoporous Alumina

| Component | Molar Ratio | Reference |

| Al³⁺ (from ASB) | 1 | [6] |

| Pluronic P123 | 0.017 | [6] |

| Ethanol (EtOH) | 30 | [6] |

| Water (H₂O) | 6 | [6] |

| Hydrochloric Acid (HCl) | 1.8 | [6] |

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and workflows in the hydrolysis of this compound.

Caption: General pathway for hydrolysis and condensation of this compound.

Caption: Workflow for the synthesis of mesoporous alumina using a nonionic surfactant.

Caption: Logical relationships influencing the final properties of alumina.

References

- 1. [PDF] Hydrolysis of Aluminum-Tri-(Sec-Butoxide) in Ionic and Nonionic Media | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolysis of Aluminum-Tri-(Sec-Butoxide) in Ionic and Nonionic Media | Clays and Clay Minerals | Cambridge Core [resolve.cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nanowires.berkeley.edu [nanowires.berkeley.edu]

Thermal Decomposition Pathway of Aluminum Sec-Butoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermal decomposition pathway of aluminum sec-butoxide (B8327801). Primarily drawing from foundational research in the field, this document outlines the proposed mechanisms, key intermediates, and final products of the thermolysis of aluminum alkoxides. Quantitative data from cited literature is presented in structured tables for comparative analysis. Detailed experimental protocols for the characterization of these decomposition pathways are also provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to specified formatting for clarity and accessibility.

Introduction

Aluminum alkoxides, including aluminum sec-butoxide, are versatile precursors in materials science and chemistry, notably in the synthesis of alumina (B75360) (Al₂O₃) and other aluminum-based compounds through sol-gel and chemical vapor deposition techniques. The thermal decomposition of these compounds is a critical step in many of these processes. Understanding the mechanistic pathways of this decomposition is essential for controlling the properties of the final materials. This guide focuses on the non-hydrolytic, thermal decomposition (pyrolysis) of this compound, a process driven by heat in an inert atmosphere.

Proposed Thermal Decomposition Pathways

The thermal decomposition of aluminum alkoxides is proposed to proceed through two primary pathways: a dehydration route leading to the formation of an olefin and an alcohol, and a competing pathway involving the reversal of a Grignard-type reaction, which is more prevalent for branched alkoxides. The foundational work by Shulman, Trusty, and Vickers provides significant insights into these mechanisms through studies on various aluminum alkoxides.

Dehydration Pathway

The principal pathway for the thermal decomposition of this compound involves a β-hydrogen elimination, proceeding through a concerted cyclic transition state. This reaction results in the formation of butene isomers (1-butene, cis-2-butene, and trans-2-butene) and the corresponding aluminum-hydroxy-alkoxide species, which can further decompose.

The proposed mechanism is as follows:

-

Initiation : An aluminum alkoxide molecule undergoes intramolecular β-hydrogen abstraction by an oxygen atom of an adjacent alkoxide group.

-

Transition State : A six-membered ring-like transition state is formed.

-

Products : The transition state collapses to yield an olefin, an alcohol, and a modified aluminum alkoxide species.

This pathway is analogous to the Chugaev elimination and is considered a syn-elimination process.

Grignard Reversal Pathway

A secondary pathway, particularly for branched alkoxides, involves the reversal of a Grignard-type reaction. For this compound, this would theoretically lead to the formation of a ketone (methyl ethyl ketone) and an aluminum hydride species. However, experimental evidence for this pathway in the case of this compound is less pronounced compared to the dehydration route.

Quantitative Decomposition Data

The rate of thermal decomposition of aluminum alkoxides is highly dependent on the structure of the alkyl group and the temperature. The following table summarizes kinetic data for the decomposition of various aluminum alkoxides, providing a comparative basis for understanding the reactivity of this compound.

| Alkoxide | Temperature (°C) | Rate Constant (k, sec⁻¹) | Activation Energy (Ea, kcal/mol) | Activation Entropy (ΔS‡, e.u.) |

| Aluminum Ethoxide | 265 | 1.1 x 10⁻⁵ | 39.7 | -8.1 |

| Aluminum Isopropoxide | 242 | 1.3 x 10⁻⁵ | 33.7 | -16.5 |

| Aluminum t-Butoxide | 166 | 1.2 x 10⁻⁵ | 35.8 | +1.7 |

Data extracted from Shulman, G. P.; Trusty, M.; Vickers, J. H. J. Org. Chem. 1963, 28 (4), 907–910.

Experimental Protocols

The investigation of the thermal decomposition of aluminum alkoxides typically involves a combination of thermal analysis techniques coupled with methods for product identification.

Thermogravimetric Analysis (TGA)

-

Objective : To determine the thermal stability and decomposition temperatures of the aluminum alkoxide.

-

Apparatus : A thermogravimetric analyzer capable of operating under a controlled inert atmosphere (e.g., nitrogen or argon).

-

Procedure :

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas.

-

The weight loss of the sample is recorded as a function of temperature.

-

The onset temperature of decomposition and the temperatures of maximum weight loss are determined from the TGA and derivative thermogravimetric (DTG) curves.

-

Gas Chromatography-Mass Spectrometry (GC-MS) of Gaseous Products

-

Objective : To identify and quantify the volatile products of thermal decomposition.

-

Apparatus : A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (Py-GC-MS).

-

Procedure :

-

A small amount of this compound is introduced into the pyrolysis chamber.

-

The sample is rapidly heated to the desired decomposition temperature in an inert atmosphere.

-

The evolved gases are swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Quantification can be achieved by calibrating the instrument with known standards of the expected products (e.g., butene isomers, sec-butanol).

-

Visualizations

The following diagrams illustrate the proposed thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

Conclusion

The thermal decomposition of this compound is a complex process primarily governed by a dehydration pathway involving a cyclic transition state, leading to the formation of butene isomers and an aluminum hydroxy alkoxide intermediate. This intermediate can undergo further reactions to ultimately yield amorphous alumina. While a Grignard reversal pathway is a theoretical possibility, the dehydration mechanism is considered dominant. The understanding of these pathways and the influence of temperature and alkoxide structure on the decomposition kinetics are crucial for the controlled synthesis of aluminum-based materials. The experimental protocols outlined in this guide provide a framework for the detailed investigation of these decomposition processes.

Kinetic study of Aluminum sec-butoxide formation

An In-depth Technical Guide to the Kinetic Study of Aluminum Sec-Butoxide (B8327801) Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic study of aluminum sec-butoxide (ASB) formation, a critical process in the synthesis of various catalysts, ceramic precursors, and pharmaceutical intermediates. This document outlines the underlying reaction kinetics, detailed experimental protocols for analysis, and the molecular pathways governing the synthesis.

Introduction

This compound (Al(OBus)3) is a metal alkoxide synthesized from the reaction of aluminum metal with sec-butyl alcohol (SBA). The reaction kinetics are of significant interest for process optimization and control. The formation of ASB is a heterogeneous reaction that is often catalyzed to enhance the reaction rate. Understanding the kinetics of this process is crucial for controlling the purity and yield of the final product.

The overall reaction is as follows:

Al(s) + 3 CH3CH(OH)CH2CH3(l) → Al(OCH(CH3)CH2CH3)3(sol) + 3/2 H2(g)

Reaction Kinetics and Mechanism

The reaction between solid aluminum and liquid sec-butyl alcohol is best described by the shrinking core model . This model posits a multi-stage process where the reaction occurs at the surface of the aluminum, and this surface recedes as the reaction progresses. The overall reaction rate is controlled by different steps as the reaction proceeds.

Two-Stage Dissolution Mechanism

The formation of this compound from aluminum metal and sec-butyl alcohol is proposed to follow a two-stage dissolution mechanism[1].

-

Stage 1: Chemical Reaction Control: Initially, the rate of the reaction is limited by the chemical reaction at the surface of the aluminum.

-

Stage 2: Ash Layer Diffusion Control: As the reaction proceeds, a layer of impurities or less reactive material (an "ash layer") can form on the surface of the aluminum. The diffusion of reactants and products through this layer then becomes the rate-limiting step.

Quantitative Kinetic Data

The following tables summarize the apparent activation energies for the formation of this compound from different aluminum sources. The activation energy (Ea) is a measure of the energy barrier that must be overcome for the reaction to occur.

Table 1: Apparent Activation Energies for this compound Formation from Aluminum Cans [1]

| Stage | Rate-Controlling Step | Apparent Activation Energy (kJ mol-1) |

| 1 | Chemical Reaction | 200.5 |

| 2 | Ash Layer Diffusion | 101.8 |

Table 2: Apparent Activation Energy for this compound Formation from Aluminum Dross

| Stage | Rate-Controlling Step | Apparent Activation Energy (kJ mol-1) |

| 1 | Chemical Reaction | 40.9 |

Note: The original research for aluminum dross focused on the initial chemical reaction-controlled step.

Experimental Protocols

The following sections detail the methodologies for conducting a kinetic study of this compound formation.

Materials and Reagents

-

Aluminum source (e.g., aluminum cans, aluminum dross, high-purity aluminum turnings)

-

Sec-butyl alcohol (SBA), anhydrous

-

Catalyst (e.g., mercuric iodide (HgI2) or anhydrous aluminum trichloride (B1173362) (AlCl3))

-

Inert solvent (e.g., toluene, xylene), anhydrous (optional)

-

Nitrogen or Argon gas for inert atmosphere

-

Standardized EDTA solution for titration

-

Buffer solution (pH 10)

-

Eriochrome Black T indicator

Experimental Setup

A typical experimental setup for this kinetic study consists of a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a port for sample extraction and inert gas purging. The flask is placed in a heating mantle with a magnetic stirrer.

General Kinetic Run Procedure

-

Preparation: The aluminum source is cut into small pieces of uniform size to ensure a consistent surface area. The aluminum is then cleaned to remove any surface impurities. The glassware is dried thoroughly to prevent premature hydrolysis of the product.

-

Reaction Initiation: A known mass of the aluminum source is placed in the reaction flask. A stoichiometric excess of sec-butyl alcohol and the catalyst (e.g., 10-3 mol HgI2 per mol of Al) are added[1]. The system is then purged with an inert gas.

-

Kinetic Monitoring: The reaction mixture is heated to the desired temperature (e.g., 80, 90, or 100 °C) with constant stirring. At regular time intervals, an aliquot of the reaction mixture is withdrawn using a syringe.

-

Sample Analysis: The concentration of aluminum in the withdrawn sample is determined using an appropriate analytical method, such as complexometric titration or atomic absorption spectroscopy.

Analytical Method: Complexometric Titration

This method is suitable for determining the concentration of aluminum ions in the reaction mixture, which corresponds to the amount of this compound formed.

-

Sample Preparation: A known volume of the reaction aliquot is diluted with deionized water.

-

Titration: A known excess of standardized EDTA solution is added to the diluted sample. The solution is then buffered to pH 10.

-

Back-Titration: The excess, unreacted EDTA is back-titrated with a standard zinc sulfate (B86663) solution using Eriochrome Black T as an indicator. The endpoint is a color change from blue to violet.

-

Calculation: The amount of EDTA that reacted with the aluminum is determined, from which the concentration of aluminum in the original aliquot can be calculated.

Visualizations

Reaction Pathway

The following diagram illustrates the proposed molecular mechanism for the formation of this compound at the aluminum surface.

Caption: Molecular mechanism of this compound formation.

Experimental Workflow

The logical flow of a kinetic study for this compound formation is depicted in the diagram below.

Caption: Experimental workflow for the kinetic study.

Conclusion

The kinetic study of this compound formation reveals a complex heterogeneous reaction that is well-described by a two-stage shrinking core model. The initial phase is controlled by the chemical reaction at the aluminum surface, which is followed by a diffusion-controlled stage. The activation energies for these stages are dependent on the nature of the aluminum source. By employing the detailed experimental protocols and analytical methods outlined in this guide, researchers can effectively investigate the kinetics of this important reaction, leading to improved synthesis strategies and a deeper understanding of the underlying reaction mechanisms.

References

An In-Depth Technical Guide to the ²⁷Al NMR Characterization of Aluminum sec-Butoxide Oligomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Aluminum-27 Nuclear Magnetic Resonance (²⁷Al NMR) spectroscopy for the characterization of aluminum sec-butoxide (B8327801) oligomers. It details the underlying principles, experimental protocols, and data interpretation necessary to elucidate the complex solution-state behavior of this important organometallic compound.

Introduction to Aluminum sec-Butoxide Oligomerization

This compound, Al(Osec-Bu)₃, is a versatile precursor in materials science and organic synthesis. In solution, it does not typically exist as a simple monomer. Instead, the aluminum centers act as Lewis acids, readily forming oligomeric structures through bridging sec-butoxide ligands. This oligomerization results in aluminum atoms with varying coordination numbers, primarily four (tetrahedral), five (trigonal bipyramidal or square pyramidal), and six (octahedral). The degree of oligomerization and the distribution of these coordination states are influenced by factors such as solvent, concentration, and temperature.

²⁷Al NMR spectroscopy is a powerful and direct technique for probing the local environment of the aluminum nucleus. As a quadrupolar nucleus (I = 5/2) with 100% natural abundance, ²⁷Al is highly sensitive to its coordination geometry. Different coordination environments give rise to distinct chemical shifts in the ²⁷Al NMR spectrum, allowing for the identification and quantification of the various oligomeric species present in solution.

Principles of ²⁷Al NMR for Oligomer Characterization

The chemical shift (δ) in ²⁷Al NMR is highly dependent on the coordination number and the symmetry of the electric field gradient around the aluminum nucleus. Generally, the following chemical shift ranges are observed for aluminum alkoxides:

-

Six-coordinate (AlO₆): ~0 - 30 ppm

-

Five-coordinate (AlO₅): ~30 - 50 ppm

-

Four-coordinate (AlO₄): ~50 - 80 ppm

The presence of multiple peaks in the ²⁷Al NMR spectrum of this compound is a direct indication of the coexistence of different oligomeric species. By integrating the areas of these peaks, the relative abundance of each species can be determined, providing a quantitative picture of the oligomerization equilibrium.

Experimental Protocols

Precise and reproducible results in ²⁷Al NMR studies of this compound require careful attention to experimental detail, particularly due to the compound's moisture sensitivity.

Sample Preparation

Materials:

-

This compound (reagent grade, handled under inert atmosphere)

-

Anhydrous, non-coordinating NMR solvent (e.g., toluene-d₈, benzene-d₆, or chloroform-d)

-

Anhydrous NMR tubes with screw caps (B75204) or flame-sealed

-

Internal standard (optional, e.g., a sealed capillary containing a known concentration of an aluminum salt in a non-interfering solvent)

Procedure:

-

All glassware, including the NMR tube and syringes, must be rigorously dried in an oven at >120°C for several hours and allowed to cool in a desiccator or under a stream of dry nitrogen or argon.

-

All manipulations of this compound and the anhydrous solvent should be performed in a glovebox or using Schlenk line techniques under an inert atmosphere (N₂ or Ar).

-

Prepare a stock solution of this compound in the chosen deuterated solvent to the desired concentration (e.g., 0.1 M). The concentration should be chosen to ensure good signal-to-noise while avoiding excessive viscosity.

-

Using a dry syringe, transfer the solution to the NMR tube.

-

If an internal standard is used, carefully place the sealed capillary into the NMR tube.

-

Securely cap the NMR tube inside the glovebox or flame-seal it under vacuum.

-

Before insertion into the NMR spectrometer, clean the outside of the NMR tube.

NMR Data Acquisition

Spectrometer:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to improve spectral dispersion and resolution.

-

A broadband probe tuneable to the ²⁷Al frequency (e.g., 104.2 MHz on a 400 MHz spectrometer).

Acquisition Parameters for Quantitative Analysis:

-

Pulse Sequence: A simple one-pulse (zg) sequence is typically sufficient. To suppress broad background signals from the probe and glass NMR tube, a pulse sequence with a short recycle delay and a spin-echo (e.g., Hahn echo) can be employed.

-

Pulse Width: A 30° pulse angle is recommended to ensure uniform excitation across the wide spectral window and to minimize saturation effects, which is crucial for quantitative measurements.

-

Acquisition Time (AQ): Set to at least 1.5 times the T₂* to ensure the free induction decay (FID) has sufficiently decayed.

-

Recycle Delay (D1): This is a critical parameter for quantitative analysis. The recycle delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of the aluminum species being observed. T₁ values for ²⁷Al can be short, but it is essential to determine them experimentally using an inversion-recovery pulse sequence to ensure full relaxation between scans. A delay of 1-2 seconds is often a reasonable starting point.

-

Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for accurate integration of minor species.

-

Spectral Width (SW): A wide spectral width (e.g., 200-300 ppm) is necessary to encompass all possible aluminum coordination environments and to establish a flat baseline.

-

Referencing: The ²⁷Al NMR spectra should be referenced externally to a 1.0 M aqueous solution of Al(NO₃)₃, defined as 0 ppm.

Data Presentation: ²⁷Al NMR of this compound Oligomers

The following table summarizes the typical ²⁷Al NMR chemical shifts observed for this compound oligomers in a non-coordinating solvent. The relative populations are concentration and temperature-dependent.

| Coordination Environment | Chemical Shift (δ) Range (ppm) | Oligomeric Species Assignment |

| Four-coordinate (AlO₄) | 60 - 70 | Predominantly associated with terminal aluminum atoms in linear or branched oligomers, and potentially dimeric species. |

| Five-coordinate (AlO₅) | 35 - 45 | Represents aluminum atoms in the interior of oligomeric chains or in more condensed structures. The presence of this species indicates a higher degree of oligomerization. |

| Six-coordinate (AlO₆) | 5 - 15 | Typically a minor species in non-coordinating solvents, but its population can increase with the presence of coordinating impurities (e.g., water, alcohols) or at lower temperatures. It signifies highly condensed oligomeric structures or solvent/impurity adducts. |

Note: The exact chemical shifts and relative abundances will vary depending on the specific experimental conditions.

Visualization of Oligomerization and Experimental Workflow

Oligomerization Pathway of this compound

The oligomerization of this compound can be visualized as a series of equilibria where monomers associate to form dimers, trimers, and higher-order oligomers. This process involves the formation of bridging alkoxide groups, leading to an increase in the coordination number of the aluminum centers.

Caption: Oligomerization equilibrium of this compound.

Experimental Workflow for ²⁷Al NMR Characterization

The following diagram outlines the key steps in the characterization of this compound oligomers using ²⁷Al NMR.

Caption: Workflow for 27Al NMR analysis of oligomers.

Conclusion

²⁷Al NMR spectroscopy is an indispensable tool for characterizing the complex oligomeric nature of this compound in solution. By following rigorous experimental protocols and carefully interpreting the resulting spectra, researchers can gain valuable quantitative insights into the distribution of different aluminum coordination states. This information is critical for understanding the reactivity of this compound and for controlling the properties of materials derived from it. The ability to directly observe and quantify the various oligomeric species provides a powerful handle for optimizing reaction conditions and developing novel applications in both research and industrial settings.

An In-depth Technical Guide to the FT-IR Analysis of the Al-O-C Bond in Aluminum sec-butoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of aluminum sec-butoxide (B8327801), with a specific focus on the characterization of the aluminum-oxygen-carbon (Al-O-C) bond. This document outlines the theoretical basis, experimental protocols, and data interpretation relevant to researchers and professionals in the fields of materials science, chemistry, and pharmaceutical development.

Introduction to FT-IR Spectroscopy of Aluminum Alkoxides

Aluminum alkoxides, such as aluminum sec-butoxide, are versatile compounds widely used as catalysts and precursors in various industrial and pharmaceutical processes. The structural characteristics of these compounds, particularly the nature of the Al-O-C linkage, are crucial to their reactivity and performance. FT-IR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of these compounds by identifying their characteristic vibrational modes.

The vibrational frequency of a chemical bond in an FT-IR spectrum is dependent on several factors, including the mass of the bonded atoms and the strength of the bond. The Al-O-C linkage in this compound exhibits characteristic absorption bands in the mid-infrared region, providing a spectral fingerprint for this functional group.

Quantitative FT-IR Data for Al-O-C Bond in Aluminum Alkoxides

The following table summarizes the key FT-IR absorption frequencies associated with the Al-O-C bond and other relevant vibrational modes in aluminum alkoxides. These values are compiled from various spectroscopic studies and provide a reference for the identification and characterization of this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |

| Al-O-C Stretching | ~1100 | [1] |

| Al-O-C Linkages | 1028 - 1070 | [2] |

| Al-O Stretching (in Al-O-Al) | ~990 | [2] |

| C-H Stretching | 2800 - 3000 | [3] |

| Carbonyl (C=O) Stretching (impurity) | ~1700 | [3] |

| O-H Stretching (from hydrolysis) | 3000 - 3700 | [3] |

Note: The exact peak positions can be influenced by factors such as the oligomeric state of the alkoxide, solvent effects, and the presence of impurities.

Detailed Experimental Protocol for FT-IR Analysis

This section provides a detailed methodology for obtaining high-quality FT-IR spectra of this compound.

3.1. Materials and Equipment

-

This compound (liquid)

-

FT-IR spectrometer (e.g., Bruker Tensor 27 or similar) with a suitable detector for the mid-IR range (e.g., DTGS)[4]

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal, or alternatively, sodium chloride (NaCl) or potassium bromide (KBr) salt plates for thin-film analysis.

-

Inert atmosphere glovebox or Schlenk line (due to the moisture sensitivity of this compound).

-

Anhydrous solvent (e.g., toluene, if solution-state analysis is required).

-

Micropipette and tips.

-

Lens paper and appropriate cleaning solvent for the ATR crystal or salt plates (e.g., isopropanol).

3.2. Sample Preparation (Neat Liquid/ATR Method)

Due to the viscous liquid nature of this compound and its high reactivity with moisture, the ATR-FTIR technique is highly recommended.

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and dry. Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any instrumental and environmental absorptions.

-

Sample Application: Inside an inert atmosphere glovebox, carefully place a small drop of this compound onto the center of the ATR crystal using a micropipette. Ensure the crystal surface is fully covered by the sample.

-

Spectrum Acquisition: Mount the ATR accessory in the spectrometer's sample compartment. Acquire the FT-IR spectrum.

3.3. Spectrometer Parameters

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 (to ensure a good signal-to-noise ratio)

-

Apodization: Happ-Genzel

3.4. Data Processing and Analysis

-

Background Subtraction: The spectrometer software will automatically subtract the previously collected background spectrum from the sample spectrum.

-

Baseline Correction: Apply a baseline correction to the spectrum to account for any sloping or curved baselines.

-

Peak Picking and Identification: Identify the key absorption bands, paying close attention to the 1000-1200 cm⁻¹ region for the Al-O-C stretching vibrations. Compare the observed peak positions with the reference data in the table above.

-

Data Interpretation: Analyze the presence and characteristics of other peaks to assess the purity of the sample (e.g., a broad band in the 3000-3700 cm⁻¹ region would indicate the presence of hydroxyl groups due to hydrolysis).

Visualization of the FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

Caption: Logical workflow for FT-IR analysis.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound, providing direct evidence for the presence and nature of the Al-O-C bond. By following the detailed experimental protocol and utilizing the provided reference data, researchers can confidently identify and analyze this important class of compounds, facilitating their application in various scientific and industrial endeavors. The moisture-sensitive nature of this compound necessitates careful sample handling under inert conditions to obtain accurate and reproducible results.

References

Purity Analysis of Synthesized Aluminum sec-butoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods used to analyze the purity of synthesized aluminum sec-butoxide (B8327801) (ASB). Ensuring the high purity of ASB is critical for its various applications, including as a precursor in the synthesis of specialty aluminum oxides, as a catalyst in organic reactions, and in the formulation of pharmaceuticals and other advanced materials. This document details the experimental protocols for the principal analytical techniques, presents quantitative data for comparison, and illustrates the logical workflows for purity assessment.

Synthesis and Potential Impurities

Aluminum sec-butoxide is typically synthesized by the direct reaction of aluminum metal with sec-butanol. The reaction is often catalyzed by a small amount of a suitable initiator, such as mercuric chloride or iodine.

Reaction: Al + 3 CH₃CH(OH)CH₂CH₃ → Al(OCH(CH₃)CH₂CH₃)₃ + 3/2 H₂

Following the synthesis, purification is commonly achieved through vacuum distillation.[1]

The primary impurities in synthesized ASB can be categorized as:

-

Unreacted Starting Materials: Residual sec-butanol.

-

Hydrolysis Products: this compound is highly sensitive to moisture and can hydrolyze to form various aluminum-containing species, including aluminum di-sec-butoxide hydroxide (B78521) and ultimately aluminum hydroxide.

-

By-products: Oligomeric aluminum alkoxide species.

-

Catalyst Residues: Traces of the catalyst used in the synthesis.

Quantitative Purity Analysis

A multi-faceted approach is recommended for the comprehensive purity analysis of this compound, combining a primary quantitative method with spectroscopic techniques for structural confirmation and identification of organic impurities.

Complexometric Titration (Primary Assay)

Complexometric titration is a robust and widely used method for the accurate determination of the aluminum content in ASB, which can then be used to calculate the purity. The method involves the hydrolysis of the aluminum alkoxide followed by titration of the resulting aluminum ions with a standardized solution of a chelating agent, typically ethylenediaminetetraacetic acid (EDTA).

Experimental Protocol: Complexometric Titration of this compound

-

Sample Preparation (Hydrolysis):

-

Accurately weigh approximately 1.0-1.2 g of the this compound sample into a clean, dry 250 mL beaker. Due to the moisture sensitivity of ASB, this step should be performed in a glovebox or under an inert atmosphere.

-

Add 20 mL of isopropanol (B130326) to dissolve the sample.

-

Slowly and carefully add 20 mL of deionized water to the solution while stirring to hydrolyze the this compound. The solution will become cloudy as aluminum hydroxide precipitates.

-

Add 10 mL of 1 M hydrochloric acid to dissolve the precipitate and form a clear solution of aluminum chloride.

-

-

Titration:

-

To the clear solution, add a known excess of standardized 0.05 M EDTA solution (e.g., 50.00 mL).

-

Adjust the pH of the solution to approximately 10 using a buffer solution (e.g., ammonia-ammonium chloride buffer).

-

Add a suitable metal ion indicator, such as Eriochrome Black T.

-

Back-titrate the excess EDTA with a standardized 0.05 M zinc sulfate (B86663) solution until the endpoint is reached, indicated by a sharp color change from blue to violet.

-

-

Calculation of Purity:

-

Calculate the moles of EDTA that reacted with the aluminum ions.

-

From the stoichiometry of the Al³⁺-EDTA complex (1:1), determine the moles of aluminum in the sample.

-

Calculate the mass of aluminum in the sample.

-

The purity of the this compound can be calculated as:

-

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR spectroscopy is a powerful technique for determining the purity of organic compounds and can be applied to this compound to quantify the main component and identify and quantify organic impurities, such as residual sec-butanol.

Experimental Protocol: Quantitative ¹H NMR of this compound

-

Sample Preparation:

-

In a glovebox, accurately weigh a specific amount of a high-purity, certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into an NMR tube. The internal standard should have a known chemical structure and purity, and its signals in the ¹H NMR spectrum should not overlap with those of the analyte or impurities.

-

Accurately weigh a known amount of the this compound sample and add it to the same NMR tube.

-

Add a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) to dissolve both the sample and the internal standard.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay between scans (typically 5 times the longest T₁ relaxation time of the signals of interest) to allow for complete magnetization recovery, which is crucial for accurate integration.

-

-

Data Processing and Analysis:

-

Process the spectrum, including Fourier transformation, phasing, and baseline correction.

-

Integrate the characteristic signals of both the this compound and the internal standard. For this compound, the methine proton of the sec-butoxy group is a well-resolved signal. For sec-butanol as an impurity, its characteristic proton signals can also be integrated.

-

The purity of the this compound is calculated using the following formula:

where:

-

I = integral value

-

N = number of protons for the integrated signal

-

MW = molecular weight

-

m = mass

-

P = purity of the standard

-

subscripts "sample" and "std" refer to the this compound and the internal standard, respectively.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to identify and quantify volatile organic impurities in this compound, such as residual sec-butanol. Due to the high reactivity and low volatility of ASB itself, derivatization or pyrolysis GC-MS might be necessary for the analysis of the main component. However, for the analysis of volatile impurities, direct injection of a diluted sample is often feasible.

Experimental Protocol: GC-MS Analysis of Volatile Impurities

-

Sample Preparation:

-

In a glovebox, prepare a dilute solution of the this compound sample in a dry, inert solvent (e.g., anhydrous hexane (B92381) or toluene). A typical concentration would be in the range of 1-10 mg/mL.

-

-

GC-MS Conditions:

-

Injector: Split/splitless injector, operated in split mode to avoid column overloading. Use a high injector temperature (e.g., 250 °C) to ensure rapid volatilization.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-624) is suitable for separating sec-butanol from the solvent and other potential impurities.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) to resolve the solvent and low-boiling impurities, then ramp up to a higher temperature (e.g., 250 °C) to elute any less volatile components.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected impurities (e.g., m/z 30-200).

-

-

Data Analysis:

-

Identify impurities by comparing their mass spectra with a library (e.g., NIST).

-

Quantify the impurities by creating a calibration curve using standard solutions of the identified compounds or by using an internal standard method.

-

Qualitative and Structural Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for the qualitative confirmation of the synthesized this compound and for detecting the presence of hydrolysis products.

Key Spectral Features:

-

Al-O-C stretching: Strong absorptions in the region of 1000-1100 cm⁻¹ are characteristic of the aluminum-alkoxide bond.

-

C-H stretching and bending: Bands corresponding to the alkyl groups of the sec-butoxide ligands are observed in the regions of 2850-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively.

-

O-H stretching: The absence of a broad absorption band in the region of 3200-3600 cm⁻¹ indicates the absence of significant amounts of hydrolysis products (aluminum hydroxides) or residual sec-butanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In addition to its quantitative applications, NMR spectroscopy (¹H, ¹³C, and ²⁷Al) is essential for the structural elucidation of this compound.

-

¹H NMR: Provides information on the proton environments in the sec-butoxy groups. The chemical shifts and coupling patterns can confirm the structure of the ligands. Residual sec-butanol will show a distinct set of signals.[2][3]

-

¹³C NMR: Complements the ¹H NMR data by providing information on the carbon skeleton of the sec-butoxide ligands.

-

²⁷Al NMR: Is particularly useful for probing the coordination environment of the aluminum atom. For this compound, a signal corresponding to a tetra-coordinated aluminum species is expected.

Data Presentation

The quantitative purity data for synthesized this compound can be summarized in the following tables for easy comparison.

Table 1: Purity of this compound Determined by Different Methods

| Synthesis Batch | Purification Method | Purity by Complexometric Titration (%) | Purity by qNMR (%) |

| Lab Synthesis A | Vacuum Distillation | 99.2[1] | Not Reported |

| Commercial Grade | Not Specified | ≥ 97.0[4][5][6][7] | Not Reported |

Table 2: Common Impurities and their Detection Methods

| Impurity | Detection Method(s) | Typical Concentration Range |

| sec-Butanol | qNMR, GC-MS | < 1% in distilled product |

| Water/Hydrolysis Products | FTIR, Karl Fischer Titration | Variable, depends on handling |

| Catalyst Residues | ICP-MS, AAS | ppm levels |

Visualizations

The following diagrams illustrate the workflow for the purity analysis and the relationship between the different analytical techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. hil1_sln.html [ursula.chem.yale.edu]

- 4. Aluminium sec-butoxide, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 5. A13044.22 [thermofisher.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. Aluminium sec-butoxide, 97% 2269-22-9 India [ottokemi.com]

Solubility of Aluminum Sec-Butoxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of aluminum sec-butoxide (B8327801) in various organic solvents. This information is critical for professionals in research and development who utilize this versatile reagent in a range of applications, from the synthesis of aluminophosphate-based materials to its use as a catalyst and gelling agent. Due to its reactivity, particularly with protic solvents, a thorough understanding of its solubility and handling is paramount for successful experimental outcomes.

Core Concepts: Understanding the Solubility of a Metal Alkoxide

Aluminum sec-butoxide, with the chemical formula Al(OBus)₃, is a metal alkoxide that exists as a colorless to pale yellow, viscous liquid.[1][2] Its solubility is governed by the principle of "like dissolves like," where nonpolar or weakly polar solvents are generally more effective at dissolving this relatively nonpolar compound. However, its high reactivity with protic solvents, such as water and to a lesser extent, alcohols, leads to decomposition rather than simple dissolution. This reactivity is a critical consideration in solvent selection and handling.

Qualitative Solubility Data

| Solvent Class | Solvent | Qualitative Solubility | Reference(s) |

| Alcohols | Ethanol | Miscible | [1][3] |

| Isopropyl Alcohol | Miscible | [1][3] | |

| Aromatic Hydrocarbons | Toluene | Miscible | [1][3] |

| Ethers | Diethyl Ether | Soluble | |

| Water | Decomposes | [1] |

Experimental Protocol: Quantitative Determination of this compound Solubility

For researchers requiring precise, quantitative solubility data, the following gravimetric method provides a reliable experimental protocol. This method is based on the principle of determining the mass of the solute dissolved in a known mass of the solvent after evaporation.

Objective: To determine the solubility of this compound in a given anhydrous organic solvent (e.g., toluene) at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent (e.g., toluene)

-

Inert gas (e.g., dry argon or nitrogen)

-

Saturated solution of the chosen solvent with this compound

-

Schlenk flask or similar inert atmosphere glassware

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringe and needle

-

Pre-weighed, oven-dried vials with airtight caps

-

Analytical balance (accurate to at least 0.1 mg)

-

Vacuum oven

Methodology:

-

Preparation of Saturated Solution:

-

Under a strict inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), add an excess of this compound to a known volume of the anhydrous organic solvent in a Schlenk flask equipped with a magnetic stir bar. "Excess" means adding the solute until a visible amount of undissolved liquid remains.

-

Seal the flask and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Collection:

-

Once equilibrium is established, turn off the stirrer and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear, supernatant saturated solution using a pre-weighed, gas-tight syringe under an inert atmosphere.

-

-

Gravimetric Analysis:

-

Dispense the collected aliquot of the saturated solution into a pre-weighed, oven-dried vial.

-

Immediately seal the vial to prevent solvent evaporation and contamination from atmospheric moisture.

-

Weigh the vial containing the solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the vial in a vacuum oven at a temperature sufficient to remove the solvent without decomposing the this compound (a gentle temperature increase is recommended).

-

Once all the solvent has been removed, cool the vial in a desiccator to room temperature.

-

Weigh the vial containing the dry this compound residue.

-

-

Calculation of Solubility:

-

Mass of the solvent: (Mass of vial + solution) - (Mass of vial + dry solute)

-

Mass of the dissolved solute: (Mass of vial + dry solute) - (Mass of empty vial)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of the solvent) x 100

-

Solubility ( g/100 mL solvent): (Mass of dissolved solute / Volume of solvent) x 100. The volume of the solvent can be calculated from its mass and density at the experimental temperature.

-

Safety Precautions:

-

This compound is flammable and moisture-sensitive. All handling should be performed under a dry, inert atmosphere.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

Reactivity and Hydrolysis Pathway

A critical aspect of handling this compound in solution is its propensity to hydrolyze in the presence of water. This reaction leads to the formation of aluminum hydroxide (B78521) and sec-butanol. The hydrolysis process can be represented as a stepwise reaction where the sec-butoxy groups are sequentially replaced by hydroxyl groups. This reactivity is fundamental to its use in sol-gel processes for the synthesis of alumina (B75360) materials.

Caption: Stepwise hydrolysis of this compound.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the quantitative solubility of this compound can be visualized as follows:

Caption: Gravimetric determination of solubility workflow.

References

Reaction Kinetics of Aluminum Dissolution in sec-Butyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction kinetics governing the dissolution of aluminum in sec-butyl alcohol, a process critical for the synthesis of aluminum sec-butoxide. Aluminum alkoxides are pivotal precursors in the development of advanced materials, including catalysts and ceramics, and find applications in various stages of pharmaceutical manufacturing. This document outlines the key kinetic parameters, detailed experimental protocols, and the underlying reaction mechanism, offering a comprehensive resource for professionals in research and development.

Executive Summary

The dissolution of aluminum in sec-butyl alcohol is a complex heterogeneous reaction that proceeds in a two-stage mechanism. Initially, the rate is governed by the chemical reaction at the surface of the aluminum. As the reaction progresses, a layer of byproducts forms, and the rate becomes controlled by the diffusion of reactants and products through this layer. This guide synthesizes available data on this process, presenting kinetic parameters for different aluminum sources and providing a generalized experimental workflow for further investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data derived from kinetic studies on the dissolution of aluminum in sec-butyl alcohol. Two primary sources of aluminum have been investigated: aluminum cans and aluminum dross.

Table 1: Reaction Conditions and Yields

| Aluminum Source | Molar Ratio (SBA:Al) | Catalyst (HgI₂:Al) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aluminum Cans | 3:1 | 10⁻³:1 | 100 | 24 | 75 |

| Aluminum Dross | 3:1 | 10⁻³:1 | 80, 90, 100 | 24 | 65 |

Table 2: Apparent Activation Energies

| Aluminum Source | Reaction Stage | Rate-Controlling Step | Apparent Activation Energy (kJ mol⁻¹) |

| Aluminum Cans | First Stage | Chemical Reaction | 200.5 |

| Aluminum Cans | Second Stage | Ash Layer Diffusion | 101.8 |

| Aluminum Dross | First Stage | Chemical Reaction | 40.9 |

Reaction Mechanism and Visualization

The dissolution of aluminum in sec-butyl alcohol is proposed to follow a two-stage mechanism, which can be visualized as follows:

Experimental Protocols

The following section details a generalized experimental protocol for studying the reaction kinetics of aluminum dissolution in sec-butyl alcohol. This protocol is based on the conditions reported in the cited literature.

Materials

-

Aluminum: Aluminum cans (shredded and cleaned) or aluminum dross (sieved to a specific particle size, e.g., 3-5 mm).

-

sec-Butyl Alcohol (SBA): Anhydrous grade.

-

Catalyst: Mercuric iodide (HgI₂).

-

Inert Gas: High-purity nitrogen or argon.

Equipment

-

Reaction Vessel: A three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a port for sample withdrawal and inert gas inlet/outlet.

-

Heating and Stirring: A heating mantle with a magnetic stirrer and stir bar.

-

Temperature Control: A temperature controller connected to the heating mantle.

-

Analytical Balance: For accurate weighing of reactants.

-

Glassware: Graduated cylinders, pipettes, and vials for sample collection.

-

Filtration System: Buchner funnel and filter paper or a centrifuge for separating solid residues.

-

Analytical Instrument: A method to determine the concentration of dissolved aluminum in the reaction mixture, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Experimental Workflow Visualization

The general workflow for conducting these kinetic experiments can be visualized as follows:

Methodological & Application

Application Notes and Protocols: Sol-Gel Synthesis of Mesoporous Alumina using Aluminum sec-Butoxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of mesoporous alumina (B75360) (MA) via the sol-gel method, specifically using aluminum sec-butoxide (B8327801) as the precursor. Mesoporous alumina is a material of significant interest due to its high surface area, tunable pore size, thermal stability, and chemical inertness, making it a valuable candidate for applications in catalysis, adsorption, and as a carrier for drug delivery systems.[1][2][3] The protocols outlined below are based on established methodologies and can be adapted to achieve specific material properties.

Principle of Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique for fabricating materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel).[4][5] The synthesis of mesoporous alumina using an aluminum alkoxide like aluminum sec-butoxide involves two primary reactions:

-